

Quantum Chemical Calculations for Predicting Furazan Properties: A Technical Guide

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Compound of Interest

Compound Name: Furazan

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Abstract

The **furazan** (1,2,5-oxadiazole) ring is a crucial building block in the design of high-energy-density materials (HEDMs) due to its high nitrogen content, positive heat of formation, and contribution to molecular density.^{[1][2]} The predictive power of quantum chemical calculations offers a cost-effective and efficient pathway to design and screen novel **furazan** derivatives with desired properties, such as high detonation performance and good thermal stability, before undertaking laborious and potentially hazardous experimental synthesis. This guide provides an in-depth overview of the theoretical methodologies used to predict the key properties of **furazan**-based compounds, detailed computational protocols, and a comparison with experimental data.

Core Theoretical Concepts in Predicting Furazan Properties

The foundation of predicting molecular properties lies in solving the Schrödinger equation. However, for multi-electron systems like **furazan** derivatives, exact solutions are not feasible. Therefore, computational chemistry relies on approximations.

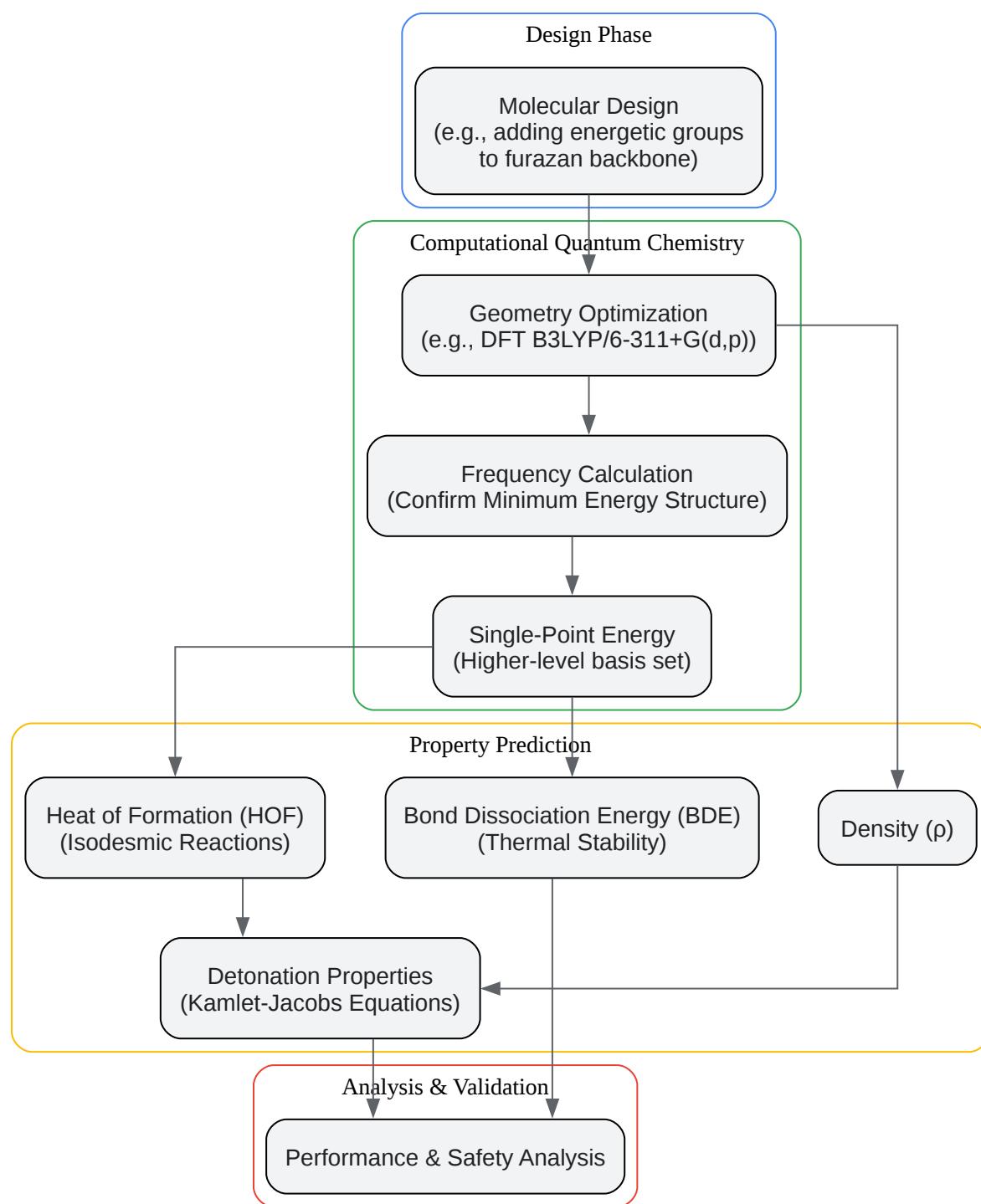
Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying energetic materials due to its favorable balance between computational cost and accuracy.^{[3][4]} DFT methods calculate the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. The choice of the functional and basis set is critical for obtaining reliable results.

- Functionals: Hybrid functionals are commonly employed for energetic materials. The B3LYP functional is a popular choice for geometry optimization and frequency analyses, while functionals like B3PW91 and M062X are also frequently used.^{[5][6][7]}
- Basis Sets: A basis set is a set of mathematical functions used to construct molecular orbitals.^{[8][9]} For **furazan** derivatives, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are often used for geometry optimization.^{[5][10]} Adding polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the complex electronic structures and weak interactions in these molecules.^{[8][11]} For higher accuracy in energy calculations, correlation-consistent basis sets like Dunning's aug-cc-pVTZ may be employed.^[12]

Workflow for Computational Prediction of Furazan Properties

The process of predicting the properties of a novel **furazan** derivative follows a systematic workflow, beginning with the initial molecular design and culminating in the prediction of its performance and stability.

[Click to download full resolution via product page](#)**Caption:** General workflow for predicting **furazan** properties.

Predicting Key Energetic and Stability Properties

Quantum chemical calculations can predict several key properties that determine the performance and safety of **furazan**-based energetic materials.

Heat of Formation (HOF)

The HOF is a fundamental thermochemical property that quantifies the energy stored in a molecule. A higher positive HOF generally leads to higher detonation performance. Direct calculation of HOF is often inaccurate, so a common and reliable method is the use of isodesmic reactions. This approach conserves the number and types of chemical bonds on both the reactant and product sides of a hypothetical reaction, which allows for significant error cancellation.[\[3\]](#)[\[6\]](#)

Caption: Isodesmic reaction scheme for calculating HOF.

Density (ρ) and Detonation Properties

Detonation velocity (D) and pressure (P) are critical performance metrics for explosives. These are heavily influenced by the material's density and heat of formation. The well-established Kamlet-Jacobs equations are empirical formulas used to estimate D and P using the calculated molecular density (ρ , in g/cm³) and heat of detonation (Q), which is derived from the HOF.[\[13\]](#)[\[14\]](#)

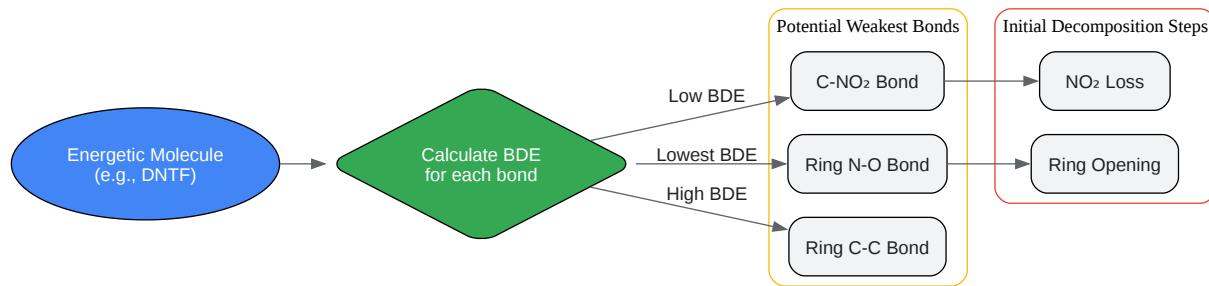
- Detonation Velocity (D): $D = 1.01 (N M 0.5 Q 0.5) 0.5 (1 + 1.30 \rho)$
- Detonation Pressure (P): $P = 1.558 \rho^2 N M 0.5 Q 0.5$

Where N is the moles of gas per gram of explosive, and M is the average molecular weight of the gaseous products.

Thermal Stability and Decomposition Pathway

The thermal stability of an energetic material is paramount for its safe handling and storage. A primary method to computationally assess stability is by calculating the Bond Dissociation Energies (BDEs) for the bonds within the molecule. The bond with the lowest BDE is identified as the "trigger linkage," representing the initial and rate-determining step in the thermal decomposition process.[\[3\]](#) For **furazan** and furoxan derivatives, the N-O and C-NO₂ bonds are

often the weakest links.^{[1][3][15]} Molecular dynamics (MD) simulations can further elucidate the complex decomposition pathways at various temperatures.^[1]



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Caption: Predicting decomposition via Bond Dissociation Energy.

Summary of Predicted Properties for Selected Furazan Derivatives

The following table summarizes computationally predicted properties for various **furazan** derivatives from the literature, showcasing the performance of different molecular designs.

Compound/Derivative	Method/Basis Set	Density (ρ) (g/cm ³)	HOF (kJ/mol)	Detonation Velocity (D) (km/s)	Detonation Pressure (P) (GPa)	Reference
3,4-Bis(3-nitrofuran-2-yl)furan (DNTF)	Not Specified in Abstract	1.937	657.23	9.25	Not Specified	[1][2]
(E)-1,2-bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl)diazene	Not Specified in Abstract	Not Specified	Not Specified	8.802	32.56	[16]
bis((3-2H-tetrazol-5-yl)-1,2,5-oxadiazole-2-oxide)oxido-diazene-1,2-diyl (A3)	DFT (unspecified)	High	Not Specified	High	High	[3]
1,2-bis((4-2H-tetrazol-5-yl)-1,2,5-oxadiazol-3-yl)diazene-1-oxide (D3)	DFT (unspecified)	Not Specified	Not Specified	High	High	[3]

Azo- bridged furazan derivative (Compound 5)	B3LYP/6- 31G**	Not Specified	Not Specified	8.89	35.8	[13]
Furoxan/ox a-[17] [17]bicyclic nitro product (Compound 7)	B3LYP/6- 311+g(d,p)	1.810	Not Specified	8.565	31.9	[5]

Methodologies and Protocols

Detailed Computational Protocol

A typical protocol for predicting the properties of a new **furazan** derivative using the Gaussian suite of programs is as follows:

- Molecule Construction: Build the 3D structure of the target **furazan** molecule using software like GaussView.
- Geometry Optimization and Frequency Analysis:
 - Perform a full geometry optimization to find the lowest energy conformation.
 - Method: DFT using the B3LYP functional.
 - Basis Set: 6-311+G(d,p).
 - Keywords: Opt Freq B3LYP/6-311+G(d,p)
- Verification: Confirm the optimized structure is a true energy minimum by ensuring there are no imaginary frequencies in the output.[\[5\]](#)

- Heat of Formation (HOF) Calculation:
 - Design a balanced isodesmic reaction involving the target molecule and reference species with known experimental HOFs.
 - Perform geometry optimization and frequency calculations for all species in the reaction using the same method and basis set as above.
 - Calculate the enthalpy of reaction (ΔH_{rxn}) from the computed total electronic energies and zero-point vibrational energies (ZPVE).
 - Calculate the HOF of the target molecule using the formula: $\Delta H_f(\text{target}) = \sum \Delta H_f(\text{products}) - \sum \Delta H_f(\text{reactants}) + \Delta H_{rxn}$.
- Density (ρ) Estimation:
 - The crystal density can be predicted based on the calculated molecular volume (V_m) from the optimized geometry, using empirical formulas such as $\rho = M / (N_A * V_m)$, where M is the molar mass and N_A is Avogadro's number. More advanced methods involve crystal structure prediction.
- Detonation Performance Calculation:
 - Use the calculated solid-phase HOF and predicted density (ρ) as inputs for the Kamlet-Jacobs equations to estimate detonation velocity (D) and pressure (P).[\[6\]](#)[\[13\]](#) Alternatively, specialized software like EXPLO5 can be used.[\[5\]](#)[\[18\]](#)[\[19\]](#)

Representative Experimental Protocol

Computational predictions are validated through experimental synthesis and characterization. A representative synthesis strategy for a **furan** derivative is outlined below.

- Synthesis (Example: Triazole-**Furan** Compound):
 - Starting Materials: Malononitrile is often used as a starting material to form the **furan** ring.[\[20\]](#)

- Cyclization: The **furazan** ring with an amino oxime structure can be synthesized via a cyclization reaction.[20]
- Coupling/Functionalization: Further reactions, such as diazotization-cyclization or oxidative amine coupling, are employed to link **furazan** rings or attach other energetic heterocycles like triazoles or tetrazoles.[16][21]
- Characterization:
 - Structural Confirmation: The synthesized compounds are characterized using NMR spectroscopy (¹H, ¹³C), vibrational spectroscopy (IR, Raman), and elemental analysis to confirm their chemical structure.[18]
 - Crystal Structure: Single-crystal X-ray diffraction is used to determine the precise solid-state structure and measure the crystal density.[18]
 - Thermal Stability: Differential Scanning Calorimetry (DSC) is performed to determine the decomposition temperature (T_d), a key measure of thermal stability.[5][19]
 - Sensitivity Tests: Impact and friction sensitivities are measured using standard BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer and friction testers.[5][18]

Conclusion

Quantum chemical calculations, particularly DFT, have become an indispensable tool in the field of energetic materials. They provide robust predictions of key properties, including heats of formation, densities, detonation performance, and thermal stability, for novel **furazan** derivatives. This computational-first approach enables the rational design and high-throughput screening of potential candidates, significantly accelerating the discovery of next-generation HEDMs with superior performance and enhanced safety profiles. The synergy between theoretical prediction and experimental validation remains the most effective strategy for advancing this critical area of materials science.

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